molecular formula C9H19NO B8784295 N-tert-Butylpivalamide CAS No. 686-96-4

N-tert-Butylpivalamide

Cat. No. B8784295
Key on ui cas rn: 686-96-4
M. Wt: 157.25 g/mol
InChI Key: GFONROXQFASPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962876B2

Procedure details

In a fashion similar to the preparation of LtBu,tBuH, treatment of tert-butylamine (11.3 mL, 105 mmol) and triethylamine (14.9 mL, 105 mmol) with isobutyryl chloride (10.8 mL, 100 mmol) afforded LiPr,tBuH as white crystalline solid (13.75 g, 96%) upon sublimation at 55° C./0.05 Torr: mp 117-119° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6](=[O:11])[C:7](C)([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N)(C)(C)C.C(N(CC)CC)C.C(Cl)(=O)C(C)C>>[C:1]([NH:5][C:6](=[O:11])[CH:7]([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(C(C)(C)C)=O
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.75 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.